molecular formula C15H24O3Si B114690 4-tert-Butyldimethylsilyloxybenzeneacetic Acid Methyl Ester CAS No. 105460-59-1

4-tert-Butyldimethylsilyloxybenzeneacetic Acid Methyl Ester

Cat. No. B114690
M. Wt: 280.43 g/mol
InChI Key: NKXFLJNXVFGEHZ-UHFFFAOYSA-N
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Patent
US08314087B2

Procedure details

A solution of 4-hydroxyphenylacetic acid methyl ester (2000 mg, 12036 μmol), 1H-imidazole (2048 μl, 18053 μmol), and chloro-tert-butyldimethylsilane (1814 mg, 12036 μmol) in DMF (10 mL) was stirred at 23° C. for 18 h. The mixture was partitioned between EtOAc (50 mL) and 5% NaHCO3 (25 mL). The organic layer was dried over MgSO4 and concentrated to a colorless oil from toluene under reduced pressure. MS (ESI pos. ion) m/z (MH+): 281. Calc'd exact mass for C15H24O3Si: 280.
Quantity
2000 mg
Type
reactant
Reaction Step One
Quantity
2048 μL
Type
reactant
Reaction Step One
Quantity
1814 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:12])[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][CH:6]=1.N1C=CN=C1.Cl[Si:19]([C:22]([CH3:25])([CH3:24])[CH3:23])([CH3:21])[CH3:20]>CN(C=O)C>[Si:19]([O:11][C:8]1[CH:9]=[CH:10][C:5]([CH2:4][C:3]([O:2][CH3:1])=[O:12])=[CH:6][CH:7]=1)([C:22]([CH3:25])([CH3:24])[CH3:23])([CH3:21])[CH3:20]

Inputs

Step One
Name
Quantity
2000 mg
Type
reactant
Smiles
COC(CC1=CC=C(C=C1)O)=O
Name
Quantity
2048 μL
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
1814 mg
Type
reactant
Smiles
Cl[Si](C)(C)C(C)(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between EtOAc (50 mL) and 5% NaHCO3 (25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a colorless oil from toluene under reduced pressure

Outcomes

Product
Name
Type
Smiles
[Si](C)(C)(C(C)(C)C)OC1=CC=C(C=C1)CC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.